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Compound of Interest

Compound Name: 6-Chloroisoindolin-1-one

Cat. No.: B1281498

A Comprehensive Technical Guide to 6-
Chloroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the physical and chemical properties
of 6-Chloroisoindolin-1-one, a heterocyclic compound of interest in organic synthesis and
medicinal chemistry. The information presented is intended to support research and
development activities by providing key data, experimental methodologies, and logical
workflows.

Core Compound Identification

6-Chloroisoindolin-1-one is a chlorinated derivative of isoindolin-1-one. Its core structure
consists of a fused bicyclic system containing a benzene ring and a five-membered lactam ring,
with a chlorine atom substituted at the 6-position.
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Identifier Value Reference
6-chloro-2,3-dihydroisoindol-1-
IUPAC Name [1]
one
CAS Number 58083-59-3 [1][2][3]
Molecular Formula CsHsCINO [1112][3]

Canonical SMILES

C1C2=C(C=C(C=C2)CI)C(=0)
N1

[1]

VCEOKEOSVQLRNW-

InChl Key [1]
UHFFFAOYSA-N
6-Chloro-2,3-dihydro-1H-

Synonyms isoindol-1-one, 6-CHLORO-1- [1]

ISOINDOLINONE

Physicochemical Properties

A summary of the key physical and chemical properties of 6-Chloroisoindolin-1-one is

provided below. The data is a combination of computed and, where available, experimentally

determined values.

Property Value Reference
Molecular Weight 167.59 g/mol [1112][3]
Exact Mass 167.0137915 Da [1114]
XLogP3-AA (LogP) 1.4 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C:;untg p ! ]
Rotatable Bond Count 0 [4]

Purity

Typically available at 297%

[2]

Storage Conditions

Store at 2-8°C, desiccated

[2]
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Note: Experimental data for properties such as melting point, boiling point, and specific
solubility are not consistently reported in publicly available literature. These properties would
need to be determined empirically.

Spectroscopic Data Profile

Detailed, experimentally verified spectra for 6-Chloroisoindolin-1-one are not widely
published. However, based on its chemical structure, the following spectroscopic
characteristics can be predicted. ChemicalBook indicates the availability of *H NMR, IR, and
MS spectra for this compound][5].

3.1. *H NMR Spectroscopy The proton NMR spectrum (in a solvent like DMSO-de) is expected
to show the following signals:

o Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to
the three protons on the benzene ring. The splitting pattern will be influenced by the chloro
and carbonyl substituents.

* Methylene Protons: A singlet in the aliphatic region (typically ~4.0-5.0 ppm) corresponding to
the two protons of the CHz group in the lactam ring.

o Amide Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which
can be variable and solvent-dependent.

3.2. 13C NMR Spectroscopy The carbon NMR spectrum is expected to display eight distinct
signals:

o Carbonyl Carbon: A signal in the downfield region (typically ~165-175 ppm).

e Aromatic Carbons: Six signals in the aromatic region (~120-150 ppm), including two
guaternary carbons and four CH carbons.

o Methylene Carbon: One signal in the aliphatic region (~40-50 ppm).

3.3. Infrared (IR) Spectroscopy The IR spectrum will be characterized by the following key
absorption bands:

e N-H Stretch: A moderate to strong band around 3200-3300 cm™1.
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C=0 Stretch (Amide): A strong, sharp band around 1660-1700 cm™1,

Aromatic C-H Stretch: Signals just above 3000 cm~2.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm~1 region.

C-ClI Stretch: A band in the fingerprint region, typically below 850 cm~1.

3.4. Mass Spectrometry (MS) The mass spectrum, likely obtained via Electron lonization (El),
would show:

e Molecular lon Peak ([M]*): A prominent peak at m/z 167.

 |sotope Peak ([M+2]*): A characteristic peak at m/z 169, with an intensity approximately one-
third of the molecular ion peak, confirming the presence of a single chlorine atom.

o Fragmentation Peaks: Fragments corresponding to the loss of CO, ClI, and other neutral
fragments from the parent molecule.

Experimental Protocols & Workflows

4.1. Proposed Synthesis of 6-Chloroisoindolin-1-one

While various methods exist for the synthesis of isoindolinones, a common and effective route
involves the reductive amidation of a corresponding phthalaldehydic acid or the reduction of a
phthalimide.[6][7] A plausible pathway starting from 4-chloro-2-formylbenzoic acid is outlined
below.

Protocol: Reductive Amination/Lactamization

e Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-formylbenzoic acid (1.0 eq) in a
suitable solvent such as methanol or ethanol.

¢ Amine Addition: Add an ammonium source, such as a solution of ammonia in methanol
(excess), to the flask. Stir the mixture at room temperature for 1-2 hours to form the
intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium
borohydride (NaBHa4) (1.5-2.0 eq), portion-wise while monitoring the temperature.

Cyclization/Lactamization: After the reduction is complete (as monitored by TLC), allow the
reaction to warm to room temperature and stir for an additional 12-24 hours to facilitate
intramolecular cyclization and lactam formation.

Workup: Quench the reaction by the slow addition of water or dilute acid. Remove the
organic solvent under reduced pressure.

Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl
acetate or dichloromethane).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel or by recrystallization to yield pure 6-Chloroisoindolin-1-one.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1281498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Proposed Synthesis of 6-Chloroisoindolin-1-one

4-Chloro-2-formylbenzoic Acid
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Workup & Purification

6-Chloroisoindolin-1-one

Click to download full resolution via product page
Caption: A proposed workflow for the synthesis of 6-Chloroisoindolin-1-one.
4.2. Spectroscopic Analysis Workflow

The structural confirmation of a synthesized compound like 6-Chloroisoindolin-1-one follows

a standard analytical workflow.
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Protocol: General Spectroscopic Characterization

o Sample Preparation: A purified sample of the compound (5-10 mg for NMR, <1 mg for IR and
MS) is dissolved in an appropriate deuterated solvent (e.g., DMSO-ds or CDCIs) for NMR
analysis or a volatile solvent (e.g., methanol) for MS. A solid sample is used for ATR-FTIR.

* NMR Spectroscopy: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher) to determine the carbon-hydrogen framework.

* IR Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer with an ATR
accessory to identify key functional groups (e.g., N-H, C=0).

e Mass Spectrometry: Acquire the mass spectrum using a technique like EI-MS or ESI-MS to
confirm the molecular weight and elemental composition (via isotopic pattern and high-
resolution mass).

o Data Integration: Correlate the data from all spectroscopic techniques to confirm that the
structure is consistent with 6-Chloroisoindolin-1-one.

Workflow for Spectroscopic Analysis
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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
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Signaling Pathways

Currently, there is no readily available information in peer-reviewed literature or major chemical
databases that implicates 6-Chloroisoindolin-1-one in specific biological signaling pathways.
Its structural similarity to other biologically active isoindolinone-containing molecules suggests
potential for further investigation in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 6-Chloroisoindolin-1-one is associated with the following hazards:

e H315: Causes skin irritation[1][2].
o H319: Causes serious eye irritation[1][2].
e H335: May cause respiratory irritation[1][2].

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat, should be worn when handling this compound. All work should be conducted in a well-
ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 6-Chloroisoindolin-
1-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281498#physical-and-chemical-properties-of-6-
chloroisoindolin-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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